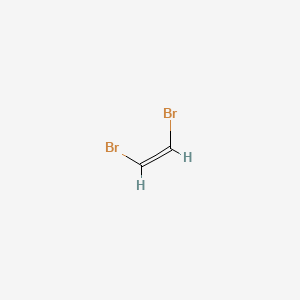

(1Z)-1,2-dibromoethene

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,2-dibromoethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Br)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026537 | |

| Record name | cis-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-11-4, 540-49-8 | |

| Record name | 1,2-Dibromoethylene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBROMOETHYLENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4D0712FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1z 1,2 Dibromoethene

Stereoselective Synthesis Approaches for (1Z)-1,2-Dibromoethene

Stereoselective methods are designed to favor the formation of one stereoisomer over another. For this compound, this involves directing the reaction pathway to preferentially yield the cis configuration across the carbon-carbon double bond.

Palladium catalysis offers a powerful tool for the construction of carbon-carbon and carbon-halogen bonds with high degrees of control. A notable strategy involves the palladium-catalyzed coupling of haloalkynes, which can be tailored to produce cis-1,2-dihaloalkenes with excellent stereoselectivity. nih.gov While the specific coupling with allylic halides is a nuanced area, the principles can be understood from related reactions, such as the coupling with α,β-unsaturated carbonyls, which also yield highly functionalized cis-1,2-dihaloalkenes. nih.gov

The key to the success of these catalytic methods lies in the precise control of both regioselectivity (where the new bonds form) and stereoselectivity (the 3D arrangement of the atoms). In palladium-catalyzed systems, the choice of ligand, solvent, and additives can profoundly influence the reaction's outcome. The catalytic cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps, each of which can be a point of stereochemical control. For the synthesis of cis-dihaloalkenes, the reaction is designed to proceed through a pathway that ensures the two halogen atoms are delivered to the same side of the developing double bond, resulting in a syn-addition. Excellent stereoselectivities, with Z/E ratios often exceeding 98:2, have been reported in these types of transformations. nih.gov

Stoichiometric additives, particularly lithium halides like lithium bromide (LiBr), can play a crucial role in directing the stereochemical course of a reaction. In the context of halogenation and coupling reactions, lithium bromide can act as a source of bromide ions (Br⁻). This is significant in catalytic cycles where the halide can influence the coordination environment of the palladium center or participate directly in the product-forming step. The presence of a high concentration of bromide ions can favor certain reaction pathways over others, thereby enhancing the selectivity for the desired Z-isomer. For instance, in combination with an electrophilic bromine source, LiBr ensures the availability of a nucleophilic bromide to complete the addition process in a controlled manner. wikipedia.org

A more direct and traditional approach to synthesizing 1,2-dibromoethene (B7949689) is through the halogenation of an acetylene (B1199291) precursor, namely ethyne (B1235809) (acetylene). wikipedia.org These reactions are stereospecific, meaning the mechanism of the reaction dictates the stereochemistry of the product.

The addition of elemental bromine (Br₂) across the triple bond of ethyne is a classic method for preparing 1,2-dibromoethene. wikipedia.orgnagwa.com The reaction proceeds via an electrophilic addition mechanism. The initial attack of bromine on the alkyne can lead to the formation of a cyclic bromonium ion intermediate, which influences the stereochemistry of the addition.

However, a significant challenge with this method is controlling the extent of bromination. The product, 1,2-dibromoethene, still contains a double bond that can react with additional bromine. nagwa.com This subsequent reaction leads to the formation of the saturated compound 1,1,2,2-tetrabromoethane. nagwa.comnagwa.com To selectively obtain the desired dibromoethene, the reaction is typically performed using an excess of ethyne, making bromine the limiting reagent. wikipedia.org This statistical control helps to minimize the over-bromination of the product.

| Precursor | Reagent | Key Condition | Product(s) | Stereochemistry |

| Ethyne | Elemental Bromine (Br₂) | Excess Ethyne | This compound & (1E)-1,2-dibromoethene | Mixture of isomers |

| 1,2-dibromoethene | Elemental Bromine (Br₂) | Further reaction | 1,1,2,2-tetrabromoethane | N/A |

To circumvent the handling of hazardous and volatile elemental bromine and to potentially improve selectivity, alternative halogenating systems have been developed. A prominent example is the combination of N-Bromosuccinimide (NBS) and lithium bromide (LiBr). wikipedia.orgorganic-chemistry.org

NBS serves as an electrophilic bromine source (Br⁺), while lithium bromide provides the nucleophilic bromide ion (Br⁻). wikipedia.org This two-component system allows for the efficient dibromination of unsaturated carbon-carbon bonds under milder and safer conditions. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. This method is effective for various unsaturated compounds, including alkynes, and represents a more practical and environmentally conscious approach compared to using molecular bromine. organic-chemistry.org

| Reagent System | Role of Component | Solvent | Typical Conditions | Advantage |

| N-Bromosuccinimide (NBS) | Electrophilic Bromine (Br⁺) Source | Tetrahydrofuran (THF) | Room Temperature | Avoids use of toxic Br₂ |

| Lithium Bromide (LiBr) | Nucleophilic Bromide (Br⁻) Source | Tetrahydrofuran (THF) | Room Temperature | Mild reaction conditions |

Stereospecific Halogenation of Acetylene Precursors

Industrial Production Considerations for this compound (General Catalytic Processes)

The industrial synthesis of 1,2-dibromoethene involves the direct reaction of acetylene gas with bromine. wikipedia.org To mitigate the formation of the over-brominated product, 1,1,2,2-tetrabromoethane, the reaction is typically carried out with an excess of acetylene. wikipedia.org The control of stereoselectivity to favor the (1Z)-isomer is a critical aspect of the industrial process and is influenced by the catalyst, solvent, and reaction conditions.

Industrial processes for the bromination of alkynes can be broadly categorized into liquid-phase and gas-phase reactions. Each presents distinct advantages and challenges in terms of catalyst handling, product separation, and process control.

Liquid-Phase Catalytic Processes:

Liquid-phase reactions are common in the chemical industry due to their excellent heat transfer characteristics, which is crucial for managing the exothermic nature of halogenation reactions. In a typical liquid-phase process, acetylene gas is bubbled through a solution of bromine in a suitable solvent in the presence of a catalyst.

The choice of solvent is critical as it can influence the solubility of reactants and the stereochemical outcome of the reaction. While specific industrial solvents for this process are proprietary, inert chlorinated hydrocarbons are often used in similar laboratory-scale reactions.

Catalysts employed in liquid-phase halogenations are typically Lewis acids that can polarize the bromine molecule, facilitating its addition across the triple bond of acetylene. While specific catalysts for the industrial production of this compound are not publicly disclosed, related academic studies on stereoselective bromoboration of acetylene have explored the use of boron tribromide, which can lead to a majority of the Z-isomer under controlled conditions. researchgate.net

The reaction temperature and pressure are carefully controlled to optimize the reaction rate and selectivity. Lower temperatures generally favor the formation of the kinetically controlled syn-addition product, which would lead to the (Z)-isomer.

Gas-Phase Catalytic Processes:

Gas-phase catalytic reactions offer advantages such as higher reaction rates and easier product separation. In a potential gas-phase process, a gaseous mixture of acetylene and bromine would be passed over a solid-supported catalyst in a fixed-bed reactor.

The catalyst in a gas-phase process would likely consist of a metal salt or a Lewis acid impregnated on a high-surface-area support like alumina (B75360) or silica. The nature of the catalyst and the support can significantly impact the selectivity towards the (1Z)-isomer.

Controlling the reaction temperature is paramount in a gas-phase process to prevent catalyst deactivation and the formation of unwanted byproducts. The use of a fluidized-bed reactor could also be considered to ensure uniform temperature distribution and efficient contact between the reactants and the catalyst.

Stereoselectivity Control:

The formation of this compound proceeds via a syn-addition of bromine to the acetylene triple bond. In contrast, anti-addition would lead to the (E)-isomer. The stereochemical outcome is influenced by the reaction mechanism. A concerted or a bridged bromonium ion intermediate mechanism where the second bromide attacks from the same side as the first would favor the syn-addition.

The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired stereoisomer. For instance, in laboratory settings, specific catalysts and reagents have been developed for the stereoselective synthesis of vinyl bromides, although their industrial applicability is not always clear.

Interactive Data Table: Comparison of Potential Industrial Production Parameters

| Parameter | Liquid-Phase Process | Gas-Phase Process |

| Catalyst | Homogeneous Lewis acids (e.g., metal halides) | Heterogeneous catalysts (e.g., supported metal salts) |

| Reaction Medium | Inert solvent | Gaseous |

| Temperature | Typically lower to favor kinetic product | Generally higher |

| Pressure | Variable, can influence gas solubility | Typically atmospheric or slightly elevated |

| Heat Transfer | Good | Can be challenging, may require specialized reactors |

| Product Separation | Distillation from solvent and byproducts | Condensation and distillation |

| Stereoselectivity | Can be influenced by solvent and catalyst | Primarily dependent on catalyst and temperature |

Isomerism and Stereochemical Investigations of 1,2 Dibromoethenes

Geometric Isomerism and Stereochemical Differentiation of (1Z)- and (1E)-1,2-Dibromoethene

1,2-Dibromoethene (B7949689) exists as two geometric isomers: (1Z)-1,2-dibromoethene (cis) and (1E)-1,2-dibromoethene (trans). wikipedia.orgdoubtnut.comstudy.comaskfilo.com This isomerism arises from the restricted rotation around the carbon-carbon double bond, which fixes the relative positions of the bromine and hydrogen atoms. doubtnut.com In the (1Z)-isomer, the two bromine atoms are on the same side of the double bond, while in the (1E)-isomer, they are on opposite sides. study.comaskfilo.com These distinct spatial arrangements lead to different physical and spectroscopic properties, which can be exploited for their differentiation.

Dipole Moment Analysis for Isomer Distinction

A key physical property that distinguishes the two isomers is their molecular dipole moment. In (1E)-1,2-dibromoethene, the individual carbon-bromine bond dipoles are oriented in opposite directions, leading to their cancellation and a net molecular dipole moment of zero. gauthmath.com Conversely, in this compound, the bond dipoles are oriented in the same general direction, resulting in a net molecular dipole moment. gauthmath.com This difference in polarity can be experimentally measured and is a definitive method for distinguishing between the cis and trans isomers. The nonpolar nature of the trans isomer and the polar nature of the cis isomer can be leveraged for their separation using techniques that exploit differences in intermolecular forces. nih.govkaist.ac.kr

Nuclear Magnetic Resonance (NMR) Spectroscopic Coupling Constant Disparities

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the geometric isomers of 1,2-dibromoethene. Specifically, the vicinal coupling constant (³JHH) between the two vinyl protons is diagnostic of the stereochemistry. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons.

In (1E)-1,2-dibromoethene, the protons are in a trans relationship with a dihedral angle of approximately 180°, which results in a larger coupling constant, typically in the range of 12-18 Hz. youtube.comopenochem.orglibretexts.org For this compound, the protons are in a cis relationship with a dihedral angle of approximately 0°, leading to a smaller coupling constant, generally between 6-12 Hz. youtube.comopenochem.orglibretexts.org These distinct ranges for cis and trans coupling constants provide a reliable method for assigning the stereochemistry of each isomer.

Quantum Chemical Exploration of Isomeric Stability in 1,2-Dibromoethenes

Theoretical Determination of Energy Differences between cis and trans Isomers

Contrary to what might be expected based on simple steric hindrance arguments, experimental and theoretical studies have shown that for 1,2-dihaloethenes, including 1,2-dibromoethene, the cis isomer is often more stable than the trans isomer. oup.comaip.orgresearchgate.net This phenomenon is known as the "cis effect". oup.comaip.org Computational studies have been employed to quantify the energy difference between the (1Z) and (1E) isomers. For 1,2-dibromoethene, the energy difference is relatively small, with the cis isomer being slightly more stable. researchgate.net One study reported a gas-phase energy difference of 250 ± 330 cal/mol, with the cis isomer having the lower energy. researchgate.net

Computational Approaches for Conformational Energy Landscapes

A variety of computational methods are used to investigate the conformational energy landscapes and relative stabilities of isomers. These methods include both ab initio and density functional theory (DFT) approaches.

Commonly employed ab initio methods include:

Hartree-Fock (HF): This is a fundamental method that approximates the many-electron wavefunction as a single Slater determinant. While useful, it does not fully account for electron correlation. aip.orgnih.gov

Møller-Plesset perturbation theory (MP2, MP4): These methods build upon the HF method by adding electron correlation effects as a perturbation, leading to more accurate energy calculations. oup.comaip.org

Coupled Cluster (CC) methods (e.g., CCSD, CCSD(T)): These are highly accurate methods that are often considered the "gold standard" for computational chemistry, though they are computationally expensive. aip.org

Electronic Effects Governing Isomeric Preferences: The cis-Effect in 1,2-Dibromoethenes

The preference for the cis isomer in 1,2-dibromoethene, despite the potential for steric repulsion between the bulky bromine atoms, is attributed to stabilizing electronic effects. oup.comstackexchange.com The "cis effect" is a phenomenon where the cis isomer of certain doubly bonded molecules is more stable than the trans isomer. oup.comresearchgate.net

Several electronic factors are believed to contribute to this effect:

Hyperconjugation: Delocalization of electrons from the halogen lone pairs into the antibonding orbitals of the C=C bond (LP effect) and periplanar hyperconjugations are considered significant stabilizing forces in the cis isomer. oup.com The orbital phase theory suggests that a continuous cyclic orbital interaction is only possible in the cis isomers, enhancing this stabilization. oup.com

Destabilization of the trans isomer: Some theories propose that the cis effect is not due to extra stabilization of the cis form, but rather a destabilization of the trans form. aip.orgstackexchange.com This destabilization may arise from unfavorable conjugation between the filled halogen lone pair orbitals and the filled π bond of the ethene. stackexchange.com

Steric vs. Electronic Effects: While steric repulsion between the bromine atoms in the cis isomer is a destabilizing factor, quantitative studies have shown that the stabilizing electronic delocalization effects are more significant. oup.com For 1,2-dibromoethene, the total steric exchange repulsion is trans-stabilizing, but its magnitude is less than that of the cis-preferable electron delocalization. oup.com

Hyperconjugative Interactions and πC=C* Antibonding Orbital Involvement

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent antibonding orbital. In the case of 1,2-dibromoethenes, a key interaction of this type is the donation of electron density from the lone pair orbitals (n) of the bromine atoms into the empty π* antibonding orbital of the carbon-carbon double bond (n → π*). This phenomenon can also be described as negative hyperconjugation.

This delocalization of electron density has several important consequences:

It weakens the C=C π bond by populating the π* antibonding orbital, which can influence the molecule's reactivity.

It imparts some double-bond character to the C-Br bonds.

The efficiency of this hyperconjugative interaction is dependent on the orbital alignment, which differs between the (1Z) and (1E) isomers. The specific geometry of each isomer dictates the overlap between the bromine lone pair orbitals and the C=C π* orbital, leading to differences in their electronic stability and reactivity. These differences in electronic structure are reflected in their distinct behavior under experimental conditions, such as multiphoton excitation, where the transition dipole moments for key electronic transitions are predicted to be oriented differently relative to the molecular axes for the cis and trans isomers. nih.gov

Charge-Transfer Stabilization Phenomena in Isomers

The concept of hyperconjugation is closely linked to intramolecular charge-transfer phenomena. The n → π* delocalization constitutes a transfer of electron density from the electron-rich bromine atoms to the carbon-carbon double bond. This internal redistribution of charge influences the stability and reactivity of the isomers.

The stereochemistry of the isomers plays a crucial role in determining the nature and outcome of these charge-transfer characteristics. Experimental studies have shown that the isomers exhibit markedly different fragmentation patterns upon ionization, which points to fundamental differences in the stability of their respective cations and the potential energy surfaces they occupy. nih.gov

Key Research Findings:

Ionization Fragmentation: In chemi-ionization experiments, the (1E)-trans isomer was found to favor the formation of the parent molecular ion (PI), suggesting a relatively stable cation. nih.gov In contrast, the (1Z)-cis isomer preferentially undergoes dissociative ionization (DI), indicating that its cationic form is more prone to fragmentation. nih.gov

Isomer-Specific Products: Under multiphoton excitation, the formation of the Br₂⁺ product ion is found to originate preferentially from the (1Z)-cis isomer. nih.gov This suggests a specific reaction pathway, likely involving the interaction of the two proximate bromine atoms, that is not available to the trans isomer where the bromine atoms are far apart.

These findings underscore how the spatial arrangement of atoms directly governs electronic interactions. In the (1Z) isomer, the proximity of the two bromine atoms allows for through-space interactions that can stabilize certain transition states or intermediates, leading to unique products like Br₂⁺. nih.gov Conversely, the more symmetric charge distribution and lack of a net dipole moment in the (1E) isomer contribute to its different stability and reactivity profile.

| Isomer | Primary Ionization Outcome | Preferential Dissociation Product |

| This compound (cis) | Dissociative Ionization (DI) nih.gov | Br₂⁺ nih.gov |

| (1E)-1,2-dibromoethene (trans) | Parent Ionization (PI) nih.gov | Br⁺ nih.gov |

Chemical Reactivity and Mechanistic Pathways of 1z 1,2 Dibromoethene

Nucleophilic Substitution Reactions Involving Bromine Centers

As a halogenated alkene, (1Z)-1,2-dibromoethene serves as a versatile building block in organic synthesis. The bromine atoms, being good leaving groups, can be displaced by nucleophiles, although vinylic substitutions are typically less facile than those on sp³-hybridized carbons. The reactivity of the carbon-halogen bond is pivotal for various coupling reactions that enable the construction of more complex carbon skeletons.

A key application of this compound in this context is its use in palladium-catalyzed coupling reactions. These reactions, such as the Suzuki or Stille couplings, allow for the formation of carbon-carbon bonds with high stereoselectivity. The defined cis geometry of the starting material is often retained in the product, making it a valuable substrate for synthesizing stereodefined tri- or tetrasubstituted alkenes, which are important structural motifs in many biologically active molecules.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Alkenes readily undergo electrophilic addition reactions with halogens, such as bromine (Br₂), or with hydrogen halides. chemguide.co.uklibretexts.org In this type of reaction, the double bond breaks, and new single bonds are formed with the atoms of the electrophilic reagent. libretexts.org

The general mechanism for the addition of bromine to an alkene involves the initial attack of the electron-rich double bond on the bromine molecule, which becomes polarized as it approaches. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where a bromine atom is bonded to both carbon atoms of the original double bond. chemguide.co.uklibretexts.org In a subsequent step, a bromide ion (Br⁻) attacks one of the carbon atoms of the bromonium ion from the side opposite the bromine bridge, leading to the formation of a vicinal dihalide. chemguide.co.uklibretexts.org In the case of this compound, this would result in the formation of 1,1,2,2-tetrabromoethane.

Similarly, the addition of a hydrogen halide (HX) begins with the protonation of the double bond by the electrophilic proton, forming a carbocation intermediate. libretexts.orglibretexts.org The subsequent attack by the halide nucleophile on the carbocation yields the final product. libretexts.orglibretexts.org

Elimination Reactions Leading to Alkyne Derivatives

This compound can undergo elimination reactions, specifically dehydrohalogenation, in the presence of a strong base to yield alkyne derivatives. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbons.

The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, which is a concerted, single-step process. youtube.com The base removes a proton, and simultaneously, the C-Br bond breaks, and a new pi bond is formed. libretexts.org For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is often required, where the hydrogen to be removed and the bromine leaving group are in an anti-periplanar conformation. The treatment of this compound with a strong base, such as an alkoxide, can lead to the formation of bromoacetylene. If a sufficiently strong base is used in excess, a second elimination can occur to produce acetylene (B1199291).

Gas-Phase Ionization Dynamics and Reactivity with Metastable Species

Recent advances in experimental techniques have allowed for detailed studies of the gas-phase reactivity of individual molecular isomers. nih.govrsc.orgkaist.ac.krkaist.ac.kr Using crossed-beam experiments combined with electrostatic deflectors, it is possible to spatially separate the cis (this compound) and trans ((1E)-1,2-dibromoethene) isomers and investigate their distinct chemical dynamics. nih.govrsc.org

Studies involving chemi-ionization (CI) with metastable neon atoms (Ne*) have revealed that the reaction dynamics are highly dependent on the molecule's geometry. In a CI reaction, a metastable species collides with a molecule, leading to the ejection of an electron and the formation of various potential products, including the ionized parent molecule (Penning ionization, PI) or various ionic fragments (dissociative ionization, DI). nih.gov

Isomer-Dependent Reaction Dynamics

The photochemical behavior of 1,2-dibromoethene (B7949689) serves as a prototypical example of how small changes in molecular geometry can profoundly influence reaction dynamics. rsc.org Experiments using strong-field femtosecond-laser irradiation have shown pronounced isomer-specific photofragmentation dynamics for different product channels. rsc.org

Similarly, in chemi-ionization reactions with metastable neon, the product branching ratios show significant isomeric specificity. nih.govrsc.orgkaist.ac.kr The distinct physical and chemical properties of the polar cis isomer and the nonpolar trans isomer lead to different interaction potentials and reaction pathways. nih.govrsc.org For instance, the formation of the Br⁺ fragment during photoionization appears to stem from different photoexcitation efficiencies between the isomers, while the C₂H₂Br⁺ channel's specificity is more likely caused by differences in the coupling to the exit channel. rsc.org

| Reaction Type | Observation | Attributed Cause | Source |

|---|---|---|---|

| Photofragmentation (fs-laser) | Isomer-specific yields for Br⁺ and C₂H₂Br⁺ fragments. | Different photoexcitation efficiencies and coupling to exit channels. | rsc.org |

| Chemi-ionization (with Ne*) | Pronounced isomeric specificities in reaction rates and product branching ratios. | Differences in molecular geometry and long-range interaction forces. | nih.govrsc.orgkaist.ac.kr |

| Coulomb Explosion Imaging | Momentum correlation between Br⁺ ions can be used to identify the original cis or trans structure. | The initial spatial arrangement of bromine atoms dictates fragment trajectories. | scispace.com |

Rotational-State-Dependent Processes

Beyond isomer separation, electrostatic deflectors can also separate molecules based on their rotational state. nih.govrsc.org The effective dipole moment of a polar molecule like this compound depends on its rotational state, allowing for the selection and study of molecules in specific quantum states. nih.govrsc.org

Experiments have demonstrated that the chemi-ionization reaction of this compound with Ne* is not only isomer-specific but also rotationally-specific. nih.govrsc.orgkaist.ac.kr The long-range attractive force in this system is dominated by the dipole-induced dipole interaction, as the cis-isomer has a significant permanent dipole moment (μ = 1.7 D). nih.gov This interaction can align the molecule relative to the approaching Ne* atom, but this alignment is counteracted by molecular rotation. In the lowest rotational states, which are most easily aligned, an approach along the dipole axis is favored, leading to a higher propensity for dissociative ionization (DI) compared to Penning ionization (PI). nih.gov This underlines the combined importance of molecular geometry and rotational motion in directing chemical reaction dynamics. nih.govkaist.ac.kr

Mechanistic Principles of Interaction with Biomolecules (General Chemical Mechanisms)

Halogenated organic compounds can interact with biomolecules through several chemical mechanisms, often leading to toxicity. As an alkylating agent, this compound possesses electrophilic carbon centers susceptible to attack by nucleophilic sites in biomolecules.

The primary mechanism of interaction is likely nucleophilic substitution. Nucleophilic functional groups are abundant in biological systems, such as the amine and thiol groups in amino acids (e.g., lysine, cysteine) and the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. These biological nucleophiles can attack the carbon atoms bonded to the bromine in this compound, displacing the bromide ion and forming a covalent bond. This process, known as alkylation, can lead to the modification of proteins and nucleic acids, disrupting their structure and function and potentially causing mutagenic or carcinogenic effects.

Interaction with Nucleophilic and Electrophilic Sites

The electronic structure of this compound is characterized by the electron-rich π-system of the double bond and the electrophilic nature of the carbon atoms bonded to the electronegative bromine atoms. This duality dictates its behavior in the presence of various reagents.

The π bond of the alkene renders the molecule susceptible to attack by electrophiles. docbrown.infochemguide.co.uk A classic example is the electrophilic addition of bromine (Br₂). In this reaction, the approaching bromine molecule becomes polarized by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.org This intermediate is then attacked by a bromide ion. The stereochemistry of the starting alkene influences the final product.

While the double bond is the primary site for electrophilic attack, the carbon atoms attached to the bromine atoms are electrophilic centers and can be targeted by nucleophiles. Vinyl halides, such as this compound, can undergo nucleophilic vinylic substitution, although this is generally less common than nucleophilic aliphatic substitution. The reaction mechanism can be complex and may proceed through addition-elimination or elimination-addition pathways. The specific pathway and reactivity depend on the nature of the nucleophile, the solvent, and the reaction conditions.

The table below summarizes the key reactive sites of this compound and the types of reagents they interact with.

| Reactive Site | Type of Reagent | General Reaction Type |

| Carbon-Carbon Double Bond (π-system) | Electrophiles | Electrophilic Addition |

| Vinylic Carbon Atoms (C-Br) | Nucleophiles | Nucleophilic Vinylic Substitution |

Principles of Halogen Bonding and Covalent Modification

Beyond conventional ionic and covalent interactions, the bromine atoms in this compound can participate in more subtle, yet significant, non-covalent interactions, particularly halogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. askfilo.com This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. nih.gov This positive σ-hole can then interact favorably with an electron-rich region of another molecule, such as a lone pair of electrons on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring.

The strength and directionality of halogen bonds are influenced by several factors, including the polarizability of the halogen atom (I > Br > Cl > F), the electron-withdrawing nature of the group attached to the halogen, and the nature of the halogen bond acceptor. nih.govrsc.org In the context of this compound, the bromine atoms can act as halogen bond donors, influencing crystal packing, molecular recognition, and self-assembly processes. Computational studies are often employed to investigate the strength and nature of these interactions. nih.govforagerone.comresearchgate.net

Covalent Modification: The reactivity of the C-Br bonds in this compound also allows for its use in covalent modification, a strategy to form a stable, covalent bond with a target molecule. This approach is of growing interest in various fields, including drug discovery and materials science. foragerone.comresearchgate.net By reacting with a suitable nucleophilic site on a target molecule, this compound can act as a bifunctional linker or introduce a specific structural motif. The cis configuration of the bromine atoms can be exploited to achieve specific stereochemical outcomes in the modified product.

The principles governing these interactions are summarized in the table below.

| Interaction / Process | Description | Key Features |

| Halogen Bonding | A non-covalent interaction between the electrophilic region (σ-hole) of a halogen atom and a Lewis base. askfilo.com | Directional, strength depends on halogen polarizability and substituent effects. nih.govrsc.org |

| Covalent Modification | The formation of a stable covalent bond between this compound and a target molecule. foragerone.comresearchgate.net | Utilizes the reactivity of the C-Br bonds with nucleophiles; the cis-stereochemistry can direct the outcome. |

Advanced Spectroscopic and Computational Analysis of 1z 1,2 Dibromoethene

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For dihaloethenes like (1Z)-1,2-dibromoethene, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools for structural verification and isomer differentiation.

The stereochemistry of 1,2-dibromoethene (B7949689) isomers, this compound (cis) and (1E)-1,2-dibromoethene (trans), can be unambiguously determined using ¹H and ¹³C NMR spectroscopy. The distinct spatial arrangement of the bromine atoms relative to the carbon-carbon double bond in each isomer leads to unique electronic environments for the vinyl protons and carbons, resulting in different chemical shifts and coupling constants.

In this compound, the two vinyl protons are chemically and magnetically equivalent due to the molecule's C₂ᵥ symmetry. Consequently, they resonate at the same frequency and appear as a single peak (a singlet) in the ¹H NMR spectrum. In contrast, the two protons in the (1E) isomer are also equivalent (due to C₂ₕ symmetry) and also produce a singlet, but its chemical shift is distinct from that of the Z-isomer. The differing stereochemical relationship between the electronegative bromine atoms and the protons in each isomer causes this variation in resonance frequency.

Similarly, the ¹³C NMR spectrum provides clear evidence for stereochemical assignment. Both carbons in the symmetric this compound are equivalent, giving rise to a single signal. nih.gov This signal's chemical shift value is characteristic of the Z-configuration and differs from the single resonance observed for the E-isomer. Computational studies and empirical data consistently show that the carbon signals for the Z-isomer appear at a different field than for the E-isomer.

The table below summarizes typical NMR data used for the differentiation of 1,2-dibromoethene isomers.

| Compound | Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1,2-Dibromoethene | (1Z) - cis | ~6.57 | ~119.5 |

| 1,2-Dibromoethene | (1E) - trans | ~6.85 | ~115.0 |

Note: Exact chemical shift values can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to molecular structure, symmetry, and bonding, making them excellent for distinguishing between geometric isomers like the dihaloethenes.

The differentiation between cis and trans isomers of dihaloethenes is a classic application of group theory and vibrational spectroscopy. researchgate.net The two isomers of 1,2-dibromoethene belong to different point groups, which dictates different selection rules for their vibrational modes.

This compound belongs to the C₂ᵥ point group. Vibrations in this group can be IR active, Raman active, or both.

(1E)-1,2-Dibromoethene belongs to the C₂ₕ point group, which possesses a center of inversion. For centrosymmetric molecules, the "rule of mutual exclusion" applies: vibrations that are IR active are Raman inactive, and vice versa.

This fundamental difference in symmetry provides a definitive way to distinguish the isomers. For instance, the symmetric C=C stretching mode in the (1E) isomer is Raman active but IR inactive, while the analogous mode in the (1Z) isomer is both Raman and IR active. By comparing the experimental IR and Raman spectra, a complete assignment of the molecule's stereochemistry can be made. researchgate.netoberlin.edu

The table below lists some characteristic vibrational frequencies for this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |

| C=C Stretch | ~1590 | IR, Raman |

| C-H Stretch | ~3080 | IR, Raman |

| C-H In-Plane Bend | ~1250 | IR, Raman |

| C-Br Stretch | ~650 | IR, Raman |

| C-H Out-of-Plane Bend | ~890 | IR, Raman |

Modern computational chemistry offers powerful tools for predicting and interpreting vibrational spectra. Density Functional Theory (DFT) is a widely used method for calculating the harmonic vibrational frequencies and intensities of molecules with high accuracy. scilit.com These calculations are invaluable for assigning experimental peaks to specific molecular motions, especially for complex molecules.

For this compound, a DFT calculation typically involves optimizing the molecular geometry first, followed by a frequency calculation at the optimized structure. chemrxiv.org The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities. By comparing the computed spectrum with the experimental one, researchers can confirm the structural assignment and gain a deeper understanding of the nature of each vibrational mode. Discrepancies between calculated and experimental frequencies, often due to anharmonicity and solvent effects, can be minimized by applying empirical scaling factors.

Quantum Chemical Methods for Spectroscopic Parameter Calculations

Quantum chemical calculations have become an essential complement to experimental spectroscopy, providing theoretical values for parameters like NMR chemical shifts and coupling constants. mdpi.comresearchgate.net These methods allow for the accurate prediction of spectroscopic properties from first principles.

Both ab initio and DFT methods can be employed to calculate NMR parameters. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on solving the Schrödinger equation without empirical parameters. DFT methods, which include electron correlation at a lower computational cost, are often the preferred choice for larger molecules. Functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G**) have shown excellent performance in predicting NMR chemical shifts. modgraph.co.uk

The calculation of NMR chemical shifts involves computing the nuclear magnetic shielding tensor for each nucleus in the molecule. rug.nl The isotropic value of this tensor, when referenced against a standard compound like Tetramethylsilane (TMS), yields the chemical shift. These theoretical predictions are highly sensitive to the molecular geometry, making them a rigorous test of the calculated structure. For this compound, computational methods can accurately reproduce the observed differences in proton and carbon chemical shifts between the Z and E isomers, thereby reinforcing the stereochemical assignment made from experimental data.

Computational Generation of Vibrational Spectra

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. The most common approach involves Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.

The process begins with the geometry optimization of the this compound molecule, where the algorithm finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Following optimization, a frequency calculation is performed. This step computes the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C double bond stretching, or C-Br stretching and bending modes.

The output from these calculations includes the vibrational frequencies (typically in wavenumbers, cm⁻¹), the infrared intensities, and Raman activities. This information allows for the generation of a theoretical spectrum that can be directly compared with experimental spectra. While there is often a systematic deviation between calculated and experimental frequencies due to approximations in the theoretical model and the neglect of anharmonicity, these differences can be minimized by applying a scaling factor. Quantum mechanical computational analysis is a standard method for obtaining vibrational assignments for molecules.

Below is a table comparing representative experimental vibrational frequencies for this compound with theoretical values obtained from a typical DFT calculation (e.g., using the B3LYP functional).

Advanced Computational Conformational Analysis Techniques (Applicable to Halogenated Hydrocarbons)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a planar molecule like 1,2-dibromoethene, the primary focus is on the cis/trans (Z/E) isomerism rather than rotational conformers around single bonds. Computational methods are essential for quantifying the energy differences and structural properties of these isomers.

Molecular Mechanics and Semiempirical Methods

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, defining a "force field" with parameters that describe bond stretching, angle bending, and torsional potentials. MM methods are computationally very fast, making them suitable for large molecules, but their accuracy is entirely dependent on the quality of the force field parameters for the specific types of atoms and bonds present. For halogenated hydrocarbons, specialized force fields are required to accurately model the large, polarizable halogen atoms. While MM can be used to estimate the geometries of (1Z)- and (E)-1,2-dibromoethene, it is less reliable for accurately predicting the subtle electronic differences that determine their relative stabilities.

Semiempirical methods, such as AM1 and PM7, bridge the gap between molecular mechanics and higher-level quantum methods. researchgate.net They use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to solve it. researchgate.net These methods are much faster than ab initio calculations but are generally less accurate. researchgate.net They can provide reasonable geometries and relative energies for isomers of halogenated hydrocarbons, but their performance can be inconsistent depending on the specific parameterization for halogens. researchgate.net

High-Level Ab Initio and Coupled Cluster Approaches for Energy Minimization

For highly accurate predictions of molecular structure and energy, ab initio (from first principles) methods are employed. These methods solve the Schrödinger equation without relying on experimental parameterization. A prominent and highly accurate ab initio method is Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations).

Energy minimization using these methods involves finding the exact geometry at which the molecule's total energy is at a minimum. For this compound, a CCSD(T) calculation with a large basis set (e.g., augmented correlation-consistent basis sets like aug-cc-pVTZ) can predict bond lengths to within a few thousandths of an angstrom and bond angles to within a fraction of a degree. These high-level calculations consistently show that for 1,2-dihaloethenes (including dibromoethene), the cis (Z) isomer is slightly more stable than the trans (E) isomer, a finding that has been confirmed by experimental results. This accuracy makes coupled-cluster methods a critical tool for benchmarking the reliability of more computationally efficient methods like DFT.

Solvent Effects on Conformational Equilibrium via Continuum Models (e.g., Onsager, IPCM)

In the gas phase, the intrinsic properties of a molecule determine its stability. In a liquid solution, however, the surrounding solvent can significantly influence the conformational equilibrium. Computational chemistry models this influence using various solvation models, among which continuum models are very common.

Continuum models like the Onsager model or the Isodensity Polarizable Continuum Model (IPCM) treat the solvent not as individual molecules but as a continuous medium with a characteristic dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum. The charge distribution of the solute polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute's dipole moment, leading to a lowering of its energy.

This effect is particularly important when comparing the (Z) and (E) isomers of 1,2-dibromoethene. The this compound isomer has a significant molecular dipole moment because both bromine atoms are on the same side of the double bond. The (E) isomer, by contrast, is nonpolar as the individual bond dipoles cancel each other out due to symmetry. Therefore, in a polar solvent (e.g., water or ethanol), the stabilization energy provided by the continuum model will be much larger for the polar (Z) isomer than for the nonpolar (E) isomer. This leads to a greater preference for the (Z) conformation in polar solvents compared to the gas phase or nonpolar solvents.

Momentum Imaging Techniques for Gas-Phase Isomer Differentiation

Distinguishing between geometric isomers like (Z)- and (E)-1,2-dibromoethene in the gas phase is a significant experimental challenge. Momentum imaging, particularly through a technique known as Coulomb Explosion Imaging (CEI), provides a direct method to determine the absolute geometry of individual molecules in a mixed sample. scispace.com

In a CEI experiment, a molecule is subjected to an intense, ultrashort laser pulse or high-energy photon, which rapidly strips away multiple electrons, creating a highly charged molecular ion. scispace.com This ion is unstable and quickly flies apart due to the powerful electrostatic repulsion between the positively charged atomic centers—a "Coulomb explosion." scispace.com

A specialized detector, such as a velocity map imaging (VMI) spectrometer, measures the three-dimensional momentum vectors of each of the resulting fragment ions in coincidence. scispace.com By applying the principle of momentum conservation, the original spatial arrangement of the atoms at the moment of the explosion can be reconstructed. For 1,2-dibromoethene, the three-body fragmentation into C₂H₂⁺ + Br⁺ + Br⁺ is analyzed. The correlation between the momentum vectors of the two bromine ions directly reveals the initial geometry:

In the (Z)-isomer (cis), the bromine ions tend to fly apart in roughly the same direction.

In the (E)-isomer (trans), the bromine ions fly apart in opposite directions. scispace.com

This technique is powerful enough to not only identify the presence of both isomers in a gas-phase mixture but also to quantify their relative abundance. osti.govosti.gov

Synthetic Utility and Building Block Applications of 1z 1,2 Dibromoethene

Utilization as a Synthetic Reagent in Organic Transformations

(1Z)-1,2-Dibromoethene, the cis-isomer of 1,2-dibromoethene (B7949689), is a halogenated alkene that serves as a versatile building block in organic synthesis. The presence of two bromine atoms on the same side of the carbon-carbon double bond influences its reactivity and makes it a valuable reagent and intermediate. The specific stereochemistry of the (Z)-isomer allows for transformations that are often not possible with the (E)-isomer or a mixture of isomers. Its utility stems from the reactivity of the carbon-bromine bonds, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Halogenated alkenes, in general, are crucial in chemical sciences because the introduction of halogen atoms alters the molecule's electronic properties and reactivity. This makes them valuable precursors for a wide array of functional groups and more complex molecular structures. The carbon-halogen bond's reactivity is particularly useful in various coupling reactions, which are fundamental for constructing intricate carbon skeletons found in pharmaceuticals, agrochemicals, and advanced materials.

Introduction of Bromine Atoms into Target Molecules

As a dibrominated compound, this compound can act as a source of bromine in certain synthetic contexts. Although more commonly used for constructing larger molecules via its double bond, its bromine atoms are inherently reactive functional groups. In specific organometallic reactions, the carbon-bromine bond can be cleaved to facilitate the transfer of a bromovinyl group or to participate in coupling reactions where the bromine atom is substituted. For instance, in palladium-catalyzed coupling reactions, this compound is utilized to create more complex molecules with a high degree of stereoselectivity, where the bromine atoms are replaced by other functional groups.

The table below summarizes key transformations involving this compound as a synthetic reagent.

| Reaction Type | Role of this compound | Resulting Molecular Feature |

| Palladium-Catalyzed Coupling | Substrate | Stereodefined tri- or tetrasubstituted alkenes |

| Organometallic Reactions | Precursor to bromovinyl reagents | Incorporation of a (Z)-vinyl group |

| Substitution Reactions | Electrophilic substrate | Replacement of one or both bromine atoms |

Precursor in the Synthesis of Specialized Organic Compounds

The defined cis stereochemistry of this compound makes it a valuable precursor for synthesizing complex molecules where specific geometric arrangements are crucial for biological activity or material properties. It is a key substrate for creating stereodefined tri- or tetrasubstituted alkenes, which are important structural motifs in many biologically active compounds.

Role in Pyrethroid Insecticide Synthesis (e.g., Deltamethrin)

This compound is a significant precursor in the synthesis of certain pyrethroid insecticides. Pyrethroids are synthetic compounds structurally similar to the natural pyrethrins (B594832) extracted from chrysanthemum flowers. nih.gov These synthetic analogues are valued for their enhanced stability and potent insecticidal activity, which functions by disrupting the nervous systems of insects. beyondpesticides.orgarkat-usa.org

The synthesis of several pyrethroids, including the highly potent deltamethrin (B41696), involves the construction of a cyclopropane (B1198618) ring with specific stereochemistry. This compound serves as a key starting material for creating the cis-divinylcyclopropane core essential for the insecticidal activity of deltamethrin. The cis-configuration of the bromine atoms in the starting material is critical for establishing the correct stereochemistry in the final pyrethroid molecule.

Intermediate in the Production of Brominated Materials

Beyond its role as a precursor to discrete, complex molecules, this compound and related brominated compounds can serve as intermediates in the production of various functional materials. Halogenated compounds are integral to the synthesis of polymers and specialty chemicals where properties like flame resistance or specific reactivity are desired.

Contribution to Flame Retardant Synthesis

Brominated compounds are widely used as flame retardants. faa.gov They function by being added to or reacting with polymers to interfere with the chemistry of combustion. While direct application of this compound in flame retardant polymers is not extensively documented in the provided results, related compounds like 1,2-dibromoethane (B42909) serve as precursors to vinyl bromide, which is a monomer used in the production of some fire retardants. atamanchemicals.comwikipedia.org The general principle involves incorporating bromine into a material, which, upon heating, releases bromine radicals that interrupt the radical chain reactions of combustion in the gas phase.

The table below outlines the general classes of brominated flame retardants.

| Flame Retardant Class | Mechanism | Example Precursors/Intermediates |

| Additive | Blended into the polymer matrix without chemical bonding | Decabromodiphenyl ether, Hexabromocyclododecane |

| Reactive | Chemically incorporated into the polymer backbone | Tetrabromobisphenol A, Vinyl bromide |

Application in Agrochemical Production

The utility of this compound as a precursor for pyrethroid insecticides like deltamethrin places it directly within the field of agrochemical production. Agrochemicals encompass a broad range of substances, including insecticides, herbicides, and fungicides, used to protect crops. Halogenated organic compounds are foundational in the synthesis of many of these products. The specific structural features that can be achieved using this compound as a starting material are valuable for designing potent and selective active ingredients for agricultural use. Its role in pyrethroid synthesis is a prime example of its application in creating commercially significant agrochemicals. beyondpesticides.org

Broader Context: this compound as a Versatile Building Block in Complex Organic Synthesis

The defined stereochemistry of this compound makes it an invaluable starting material for the synthesis of intricate organic molecules, including pharmaceuticals and pyrethroid insecticides. Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built with a high degree of control over the spatial arrangement of atoms. The presence of two reactive carbon-bromine bonds allows for sequential and selective functionalization, paving the way for the creation of stereodefined tri- and tetrasubstituted alkenes. These structural motifs are prevalent in a wide array of biologically active molecules and advanced materials.

The strategic application of this compound enables chemists to construct complex target molecules that might be challenging to access through other synthetic routes. The cis-configuration of the bromine atoms allows for specific transformations that are often not possible with the corresponding (E)-isomer or a mixture of isomers. This has led to its use in the total synthesis of natural products, where precise control of stereochemistry is paramount.

Palladium-catalyzed cross-coupling reactions, in particular, have unlocked the vast potential of this compound as a building block. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the ethene core, with retention of the original Z-configuration of the double bond. This stereoconservative approach is fundamental to its utility in building complex and stereochemically rich molecules.

Applications in Stereocontrolled Chemical Transformations

The application of this compound in stereocontrolled chemical transformations is a cornerstone of its synthetic value. The retention of its cis-stereochemistry throughout a reaction sequence is a critical feature that chemists exploit to achieve high levels of stereoselectivity in the final products.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. When this compound is reacted with organoboron compounds in the presence of a palladium catalyst, the reaction proceeds with retention of the double bond geometry. richmond.edu This allows for the stereoselective synthesis of (Z)-alkenyl-substituted compounds. The reaction is tolerant of a wide range of functional groups, making it a versatile tool in complex molecule synthesis. researchgate.net

| Organoboron Compound | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | (Z)-1-bromo-2-phenylethene | High |

| Vinylboronic acid pinacol (B44631) ester | PdCl2(dppf) | K3PO4 | Dioxane | (Z)-1-bromo-1,3-butadiene | Good |

Stille Coupling:

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by palladium. libretexts.orgwikipedia.org This reaction is also known to proceed with retention of stereochemistry, making it another valuable tool for the functionalization of this compound. libretexts.org The use of organostannanes allows for the introduction of a diverse array of organic groups.

| Organostannane | Catalyst | Solvent | Product | Stereoselectivity |

|---|---|---|---|---|

| (Tributylstannyl)benzene | Pd(PPh3)4 | Toluene | (Z)-1-bromo-2-phenylethene | Retention |

| Tributyl(vinyl)stannane | PdCl2(PPh3)2 | THF | (Z)-1-bromo-1,3-butadiene | Retention |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which has found extensive use in the synthesis of natural products and pharmaceuticals. libretexts.org When applied to this compound, this reaction provides a stereoselective route to (Z)-enynes. These motifs are important components of many biologically active compounds. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | Benzene | (Z)-1-bromo-4-phenylbut-1-en-3-yne | High |

| Trimethylsilylacetylene | PdCl2(dppf) / CuI | i-Pr2NEt | THF | (Z)-1-bromo-4-(trimethylsilyl)but-1-en-3-yne | Good |

Future Research Directions and Emerging Areas in 1z 1,2 Dibromoethene Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern synthetic chemistry. For (1Z)-1,2-dibromoethene, future research will likely focus on developing synthetic methodologies that are not only efficient and stereoselective but also environmentally friendly. Current methods often rely on reagents and conditions that are less than ideal from a sustainability perspective.

Key research directions include:

Catalytic Approaches: The development of catalytic systems that can achieve high stereoselectivity for the Z-isomer from readily available starting materials would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to control the geometry of the double bond during its formation.

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable feedstocks instead of traditional petroleum-based starting materials is a critical area of future research. This could involve the transformation of bio-derived molecules into this compound.

Flow Chemistry: The application of flow chemistry techniques could offer improved control over reaction parameters, leading to higher yields and selectivity. Continuous flow processes can also enhance safety and scalability, making the synthesis of this compound more amenable to industrial applications.

Solvent-Free and Aqueous Systems: Minimizing the use of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound is a promising avenue.

A comparative look at potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Methods | High stereoselectivity, lower waste generation | Development of novel catalysts (e.g., transition metal, organocatalysts) |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Identification and conversion of bio-derived starting materials |

| Flow Chemistry | Enhanced control, safety, and scalability | Optimization of reaction conditions in continuous flow reactors |

| Green Solvents | Reduced environmental impact, improved safety | Exploration of solvent-free reactions or use of aqueous media |

Exploration of New Catalytic Applications

While this compound is already utilized in cross-coupling reactions, its full potential as a substrate in catalysis is yet to be realized. Future research will likely uncover new catalytic transformations where this compound can serve as a key building block.

Emerging areas of catalytic application include:

Stereospecific Cross-Coupling: Developing new catalytic systems that can participate in stereospecific cross-coupling reactions with this compound will allow for the synthesis of complex molecules with precise control over their three-dimensional structure. This is particularly important in the synthesis of pharmaceuticals and agrochemicals.

Polymerization Reactions: The use of this compound as a monomer in novel polymerization reactions could lead to the creation of new polymers with unique properties. For instance, its incorporation into conjugated polymers could have applications in organic electronics.

C-H Activation: Exploring the direct functionalization of the C-H bonds in this compound through catalytic C-H activation would provide a more atom-economical approach to its modification, avoiding the need for pre-functionalized starting materials.

Advanced Mechanistic Elucidation via Ultrafast Spectroscopy

The photochemistry and photophysics of this compound, particularly its photoisomerization to the E-isomer, have been a subject of fundamental research. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, offer the potential to observe these processes on their natural timescale.

Future research in this area will focus on:

Mapping Reaction Pathways: Using ultrafast spectroscopy to map the complete reaction pathways of photoinduced transformations of this compound, including the identification of transient intermediates and transition states.

Solvent Effects: Investigating the influence of the solvent environment on the dynamics of these ultrafast processes. The polarity and viscosity of the solvent can have a profound impact on the efficiency and mechanism of photoisomerization.

Coherent Control: Exploring the possibility of using shaped laser pulses to selectively control the outcome of photochemical reactions involving this compound, potentially favoring the formation of a desired isomer or product.

A summary of ultrafast spectroscopic techniques and their potential applications to this compound is provided below:

| Spectroscopic Technique | Information Gained | Research Application |

| Femtosecond Transient Absorption | Electronic and vibrational dynamics of excited states | Elucidation of photoisomerization mechanisms |

| Time-Resolved Photoelectron Spectroscopy | Evolution of electronic structure | Mapping of potential energy surfaces |

| Ultrafast X-ray Diffraction/Scattering | Changes in molecular geometry | Direct observation of structural dynamics |

Integration with Machine Learning for Property and Reactivity Prediction

The intersection of computational chemistry and machine learning is a rapidly growing field that holds immense promise for accelerating chemical discovery. For this compound, machine learning models can be trained on existing experimental and computational data to predict its properties and reactivity in new systems.

Future research directions include:

Predictive Models for Reactivity: Developing machine learning algorithms that can accurately predict the outcome of reactions involving this compound under various conditions, thereby guiding experimental design and reducing the need for trial-and-error synthesis.

Materials Discovery: Using machine learning to screen for potential applications of this compound in materials science. For example, models could predict the electronic or mechanical properties of polymers derived from this monomer.

Spectroscopic Prediction: Training neural networks to predict the spectroscopic signatures of this compound and its derivatives, which can aid in their identification and characterization.

Role in Supramolecular Chemistry and Materials Science

The rigid and well-defined geometry of this compound makes it an attractive component for the construction of complex supramolecular assemblies and advanced materials.

Emerging research areas in this domain include:

Crystal Engineering: Utilizing the bromine atoms in this compound as halogen bond donors to direct the self-assembly of molecules in the solid state, leading to the formation of co-crystals with desired structures and properties.

Liquid Crystals: Incorporating the this compound unit into the core of liquid crystalline molecules to investigate the effect of its stereochemistry on the mesophase behavior.

Molecular Switches: Exploring the use of the photoisomerization of the dibromoethene unit as a molecular switch in supramolecular systems, where light can be used to reversibly alter the structure and function of the assembly.

Q & A

Q. How can (1Z)-1,2-dibromoethene be synthesized, and what structural features distinguish it from its stereoisomers?

this compound (cis isomer) is synthesized via stereospecific bromination of ethyne (acetylene) using bromine gas. The reaction preserves the cis geometry due to restricted rotation around the double bond . Differentiation from the trans isomer relies on dipole moment measurements (cis: 1.7 D; trans: nonpolar) and spectroscopic techniques like NMR, where coupling constants (J) between vicinal protons differ due to spatial arrangement .

Q. What experimental methods are used to confirm the geometric isomerism of 1,2-dibromoethene?

- Electrostatic deflection : Polar cis isomers deflect in a nonuniform electric field due to their dipole moment, while nonpolar trans isomers remain undeflected .

- Rotational-state separation : Low rotational states of cis-1,2-dibromoethene exhibit distinct deflection profiles in molecular beams, enabling spatial separation from trans isomers .

- Chromatography : Traditional liquid chromatography can isolate cis isomers from mixtures for comparative reactivity studies .

Q. How does the stability of this compound compare to its trans isomer under varying conditions?

The cis isomer is less thermodynamically stable due to steric hindrance between bromine atoms. However, its isomerization barrier (~1.72 eV at B3LYP/6-311++G(d,p)) prevents spontaneous conversion to trans at room temperature . Stability under UV light or thermal stress can be assessed via time-resolved photolysis or gas-phase collision experiments .

Advanced Research Questions

Q. What role do rotational states play in the chemi-ionization (CI) dynamics of this compound with metastable neon atoms?

Low rotational states (e.g., J = 3) of cis-1,2-dibromoethene dominate dissociative ionization (DI) pathways due to stereodynamic alignment with Ne* atoms. This alignment arises from dipole-induced interactions, favoring Br<sup>+</sup> fragment production. In contrast, higher rotational states (J ≥ 4) enhance Penning ionization (PI), where intact molecular ions form . Quantum-chemical calculations suggest this selectivity stems from orientation-dependent electron transfer during Ne*-molecule collisions .

Q. How can isomer-resolved crossed-beam experiments elucidate reaction mechanisms in gas-phase systems?

A crossed-beam setup with electrostatic deflection separates cis and trans isomers spatially. Overlapping the deflected beam with metastable Ne* atoms allows time-of-flight mass spectrometry (TOF-MS) to track isomer-specific products (e.g., Br<sup>+</sup> vs. C2H2Br<sup>+</sup>). For example, cis-1,2-dibromoethene exhibits higher DI efficiency (45% Br<sup>+</sup> yield) compared to trans (20%), attributed to its polar geometry enhancing charge-transfer interactions .

Q. What computational challenges arise when modeling chemi-ionization pathways for polyhalogenated alkenes?

- Optical potentials : High-level ab initio methods struggle to model excited-state potential energy surfaces (PES) for systems as large as 1,2-dibromoethene. Semi-empirical force fields or density-functional theory (DFT) approximations (e.g., B3LYP) are often used but lack precision for quantitative dynamics .

- Rotational coupling : Inclusion of Coriolis and spin-orbit effects in trajectory simulations remains computationally prohibitive, leading to discrepancies between theoretical and experimental branching ratios .

Q. How do environmental factors influence the aerobic biodegradation of this compound in contaminated soils?

Microcosm studies show biodegradation rates depend on co-substrate availability (e.g., acetate or methanol) and microbial consortia (e.g., Pseudomonas spp.). Degradation pathways involve reductive debromination to vinyl bromide, followed by oxidation to CO2. LC-MS analysis of soil extracts confirms metabolite profiles, with half-lives ranging from 14–28 days under optimal conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting DI/PI branching ratios for cis-1,2-dibromoethene?

Discrepancies arise from rotational-state populations in molecular beams. Experiments using thermal beams (broad rotational distributions) report lower DI efficiency (~30%), while state-selected beams (J = 3) show DI yields >60% . Calibration with velocity-map imaging (VMI) or quantum-state-resolved detection is critical for reconciling data .

Methodological Recommendations

- For isomer separation : Combine electrostatic deflection (spatial resolution) with liquid chromatography (purity >98%) to isolate stereoisomers .

- For computational modeling : Use hybrid DFT (e.g., B3LYP) for ground-state PES and multireference methods (e.g., CASSCF) for excited states, despite scalability limits .

- For environmental studies : Pair microcosm experiments with stable isotope probing (SIP) to track degradation pathways in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.